

Technical Monograph: Biological Potential of 6-Chloro-5-Quinolinol

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Compound of Interest

Compound Name: 5-Quinolinol, 6-chloro-

CAS No.: 1236162-17-6

Cat. No.: B2682530

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Executive Summary

6-Chloro-5-quinolinol (CAS: 1236162-17-X / Generic) represents a distinct scaffold within the hydroxyquinoline family. Unlike its more ubiquitous isomer, 8-hydroxyquinoline (8-HQ), which is a potent bidentate metal chelator, the 5-hydroxy analogue exhibits unique physicochemical properties driven by the distal relationship between the hydroxyl group (C5) and the quinoline nitrogen (N1).

The introduction of a chlorine atom at the C6 position—ortho to the hydroxyl group—significantly modulates the compound's acidity (

), lipophilicity (

), and biological reactivity. This guide explores its potential as an antimicrobial agent, a metabolic enzyme modulator, and a specialized intermediate in medicinal chemistry.

Chemical Biology & Structure-Activity Relationship (SAR)

Structural Differentiation

The biological activity of quinolinols is dictated by their ability to interact with metal ions and biological membranes.

- 8-Quinolinol (The Chelator): Forms stable 5-membered chelate rings with divalent metals (,), driving its bacteriostatic and neuroactive effects.
- 5-Quinolinol (The Scaffold): The N1 and C5-OH are geometrically isolated, preventing bidentate chelation. Activity is instead driven by hydrogen bonding, stacking, and electronic effects.

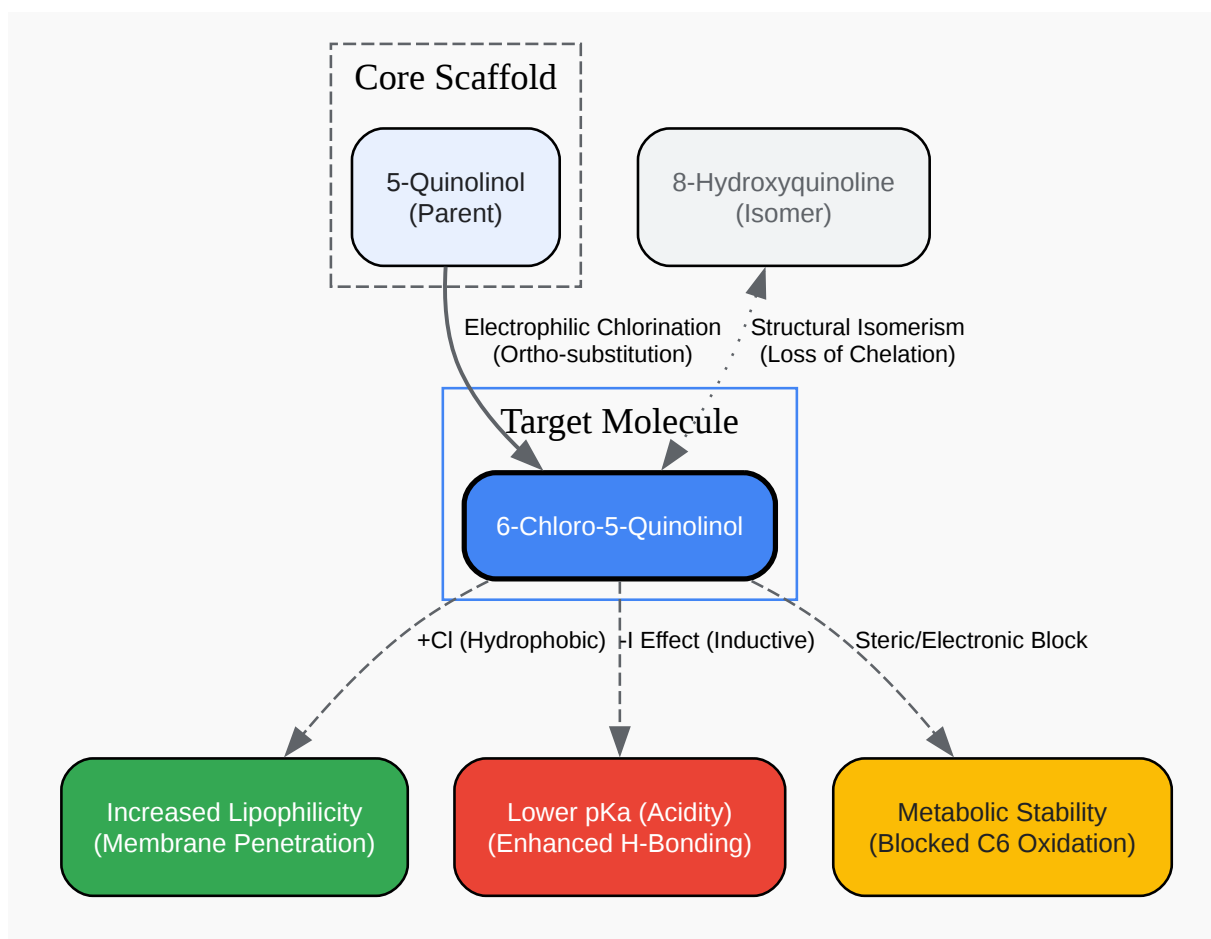
The "Ortho-Chloro" Effect

Substituting chlorine at position 6 (ortho to the 5-OH) exerts two critical effects:

- Acidity Modulation: The electron-withdrawing inductive effect (-I) of chlorine lowers the of the phenolic hydroxyl, enhancing its ability to act as a hydrogen bond donor or proton shuttle at physiological pH.
- Lipophilicity Enhancement: The halogen increases the partition coefficient (), facilitating passive transport across bacterial cell walls or the blood-brain barrier.

SAR Visualization

The following diagram illustrates the structural logic and functional divergence of 6-chloro-5-quinolinol compared to related pharmacophores.



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Figure 1: Structure-Activity Relationship (SAR) map highlighting the physicochemical shifts induced by C6-chlorination on the 5-quinolinol scaffold.

Targeted Biological Activities[1][2]

Antimicrobial Potential

While less potent than 8-HQ derivatives (e.g., clioquinol), 6-chloro-5-quinolinol exhibits antimicrobial potential through non-chelating mechanisms.

- Mechanism: Disruption of bacterial cell membrane integrity and interference with respiratory chain enzymes due to enhanced lipophilicity.
- Spectrum: Predicted activity against Gram-positive bacteria (*S. aureus*) due to the permeability of the peptidoglycan layer to lipophilic phenols.

Metabolic Enzyme Induction

Research suggests that halogenated quinolines can act as inducers of xenobiotic-metabolizing enzymes.

- Observation: Animal studies indicate potential enzyme induction effects, likely interacting with the Aryl Hydrocarbon Receptor (AhR) or Constitutive Androstane Receptor (CAR) pathways due to the planar, halogenated aromatic structure.
- Implication: This compound may alter the pharmacokinetics of co-administered drugs, necessitating rigorous ADME screening.

Differentiation from TEAD Activators

Critical Note: It is vital to distinguish this molecule from "Quinolinol Q2" (a TEAD transcription activator). Q2 is an 8-hydroxyquinoline derivative substituted at position 7.^{[1][2]} 6-Chloro-5-quinolinol does not share the specific binding pharmacophore for the TEAD palmitate pocket described in recent literature [1].

Experimental Protocols

Synthesis of 6-Chloro-5-Quinolinol

This protocol utilizes electrophilic aromatic substitution, controlled to favor the ortho position relative to the hydroxyl group.

Reagents: 5-Quinolinol, N-Chlorosuccinimide (NCS), Acetonitrile (ACN), HCl.

- Dissolution: Dissolve 5-quinolinol (10 mmol) in ACN (50 mL).
- Acidification: Add catalytic concentrated HCl (0.5 mL) to protonate the quinoline nitrogen, deactivating the pyridine ring and directing substitution to the phenolic ring.
- Chlorination: Add NCS (10.5 mmol) portion-wise at 0°C.
- Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Workup: Quench with water, neutralize with saturated

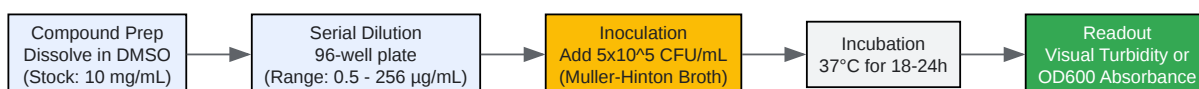
, and extract with dichloromethane (DCM).

- Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against *S. aureus* (ATCC 29213).

Workflow Visualization:



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Figure 2: Standardized workflow for broth microdilution assay to assess antimicrobial potency.

Data Analysis Table:

Parameter	Description	Acceptance Criteria
Positive Control	Ciprofloxacin or Vancomycin	MIC within CLSI ranges
Negative Control	DMSO (Solvent only)	No inhibition of growth
Sterility Control	Media only	No turbidity

| Endpoint | Lowest concentration with no visible growth | Reproducible in 3 replicates |

Safety & Toxicology Profile

- Hazard Classification: GHS07 (Warning).
- Signal Words: Irritant (Skin, Eye, Respiratory).

- Genotoxicity: Quinoline derivatives carry a structural alert for mutagenicity. 5-Hydroxyquinoline has shown mutagenic potential in Ames tests (Strain TA100 with S9 activation) [2]. The addition of chlorine may modulate metabolic activation but requires specific testing.
- Handling: Use N95 dust mask, chemical-resistant gloves (Nitrile), and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

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